For instance, one study employed (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanamine in the synthesis of novel phosphodiesterase 4 (PDE4) inhibitors []. In another study, it was utilized in constructing a series of novel N-heteroaryl-substituted mevalonolactones designed as HMG-CoA reductase inhibitors [].
For example, a study focusing on CCR5 antagonists found that the incorporation of (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanamine contributed to the molecule's ability to bind to and inhibit the CCR5 receptor []. In another study, the presence of (4-(trifluoromethyl)tetrahydro-2H-pyran-4-yl)methanamine within a series of PDE4 inhibitors contributed to their ability to selectively inhibit PDE4, impacting inflammatory pathways [].
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6